Distinct Synthetic Utility: 6,7-Benzofuranyne Generation vs. 2,3-Isomer's Cross-Coupling Selectivity
Unlike 2,3-dibromobenzofuran (CAS 64150-61-4), which is renowned for its site-selective Suzuki-Miyaura cross-coupling at the electron-deficient 2-position, 6,7-dibromo-1-benzofuran (CAS 104155-13-7) exhibits a different fundamental reactivity. The 6,7-isomer is uniquely capable of generating a highly reactive 6,7-benzofuranyne intermediate upon treatment with strong bases like n-BuLi . This reactive intermediate opens pathways to a distinct set of substituted benzofuran derivatives inaccessible via the palladium-catalyzed cross-coupling routes typical of the 2,3-isomer [1].
| Evidence Dimension | Primary Synthetic Utility |
|---|---|
| Target Compound Data | Precursor to 6,7-benzofuranyne intermediate via deprotonation/halogen elimination |
| Comparator Or Baseline | 2,3-Dibromobenzofuran (CAS 64150-61-4) |
| Quantified Difference | Comparator acts as an electrophilic partner in site-selective cross-couplings (e.g., Suzuki-Miyaura, Sonogashira); Target undergoes aryne generation |
| Conditions | Reaction with strong base (e.g., n-BuLi) for target compound; Pd-catalyzed cross-coupling conditions for comparator [1] |
Why This Matters
This divergent reactivity profile dictates that procurement of the 6,7-isomer is essential for research programs targeting benzofuranyne chemistry, whereas the 2,3-isomer would be an unsuitable substitute.
- [1] Hung, N. T., Hussain, M., Malik, I., Villinger, A., & Langer, P. (2010). Site-selective Suzuki cross-coupling reactions of 2,3-dibromobenzofuran. Tetrahedron Letters, 51(18), 2420-2422. View Source
